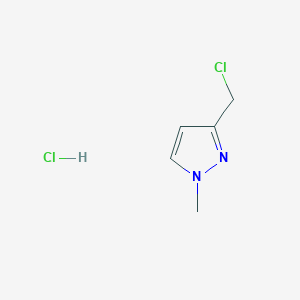

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Description

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group at the 3-position and a methyl group at the 1-position, with a hydrochloride salt. Key properties include:

- Molecular Formula: C₅H₇ClN₂·HCl

- Molecular Weight: 167.04 g/mol

- CAS Numbers: 84547-64-8 (free base) and 88529-80-0 (hydrochloride)

- Purity: 95–97% (commercial grades)

- Physical Properties: Boiling point 146–148°C, density 1.2 g/cm³ .

- Applications: Utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chloromethyl group .

Properties

IUPAC Name |

3-(chloromethyl)-1-methylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-2-5(4-6)7-8;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVUFOZNFZGMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511325 | |

| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88529-80-0 | |

| Record name | 88529-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a chemical compound within the pyrazole family, notable for its electrophilic properties due to the presence of a chloromethyl group attached to the pyrazole ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential reactivity and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈ClN₃·HCl. Its structure features a pyrazole ring with a methyl group at position 1 and a chloromethyl group at position 3. The compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage, which necessitates careful handling in laboratory settings.

The biological activity of this compound can be attributed to its electrophilic chloromethyl group, which can engage in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This reactivity may lead to modifications that influence various cellular pathways. However, specific therapeutic mechanisms have not been extensively documented, indicating a need for further investigation into its biological effects .

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various tumor cell lines, suggesting that this compound may possess similar properties. In studies involving pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds with chloromethyl substituents demonstrated higher antiproliferative activity compared to standard chemotherapeutics like cisplatin .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrazole derivatives are known to interact with protein kinases and other enzymes involved in critical biochemical pathways. For example, certain analogs have been evaluated for their inhibitory effects on kinases associated with cancer progression, showcasing the relevance of this class of compounds in drug development .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Study on Anticancer Activity : A series of pyrazolo[4,3-e][1,2,4]triazine derivatives were tested against leukemia cell lines (K562 and HL60). The most active compounds showed IC50 values significantly lower than traditional therapies, indicating their potential as effective anticancer agents .

- Enzyme Binding Affinity : Research evaluated the binding affinity of pyrazole derivatives to Mycobacterium tuberculosis CYP121A1. The results indicated that certain modifications enhance binding affinity, suggesting a pathway for developing new antimicrobial agents .

Data Tables

| Compound | IC50 (µM) | Target | Activity |

|---|---|---|---|

| Pyrazolo[4,3-e][1,2,4]triazine 9c | 5.8 | Abl protein kinase | High cytotoxicity |

| Pyrazolo[4,3-e][1,2,4]triazine 9e | 5.9 | Abl protein kinase | High cytotoxicity |

| This compound | TBD | Various nucleophiles | Potential electrophilic activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrazole Derivatives

Table 1: Key Pyrazole-Based Analogs

Key Observations :

- Substituent Position : The position of the chloromethyl group significantly impacts reactivity. The 3-substituted derivative (target compound) is more reactive in nucleophilic substitutions compared to 4- or 5-substituted analogs due to steric and electronic effects .

- Purity : Commercial grades of the target compound (95–97%) are higher than 5-substituted analogs (90%), reflecting synthetic challenges in regioselective chloromethylation .

Heterocyclic Analogs Beyond Pyrazole

Table 2: Non-Pyrazole Heterocyclic Analogs

Key Observations :

- Core Heterocycle : Pyrazole derivatives exhibit greater electron density compared to isothiazole or imidazopyridine analogs, influencing their stability and reactivity in cross-coupling reactions .

- Applications : Imidazopyridine derivatives are more common in kinase inhibitor development, whereas pyrazole-based chloromethyl compounds are preferred in alkylation reactions .

Preparation Methods

Chloromethylation of 1-methyl-1H-pyrazole

This is the most common and straightforward approach to synthesize the target compound.

- Reactants: 1-methyl-1H-pyrazole, formaldehyde, hydrochloric acid

- Catalyst: Zinc chloride (ZnCl₂) or other Lewis acid catalysts

- Reaction Type: Electrophilic substitution (chloromethylation)

- Conditions: Controlled temperature to optimize selectivity and yield

Mechanism: Formaldehyde reacts with hydrochloric acid to form chloromethyl cations, which then electrophilically substitute at the 3-position of the 1-methyl-1H-pyrazole ring, producing this compound.

- Use of continuous flow reactors to enhance reaction control, yield, and scalability.

- Optimization of environmentally friendly catalysts and solvents to reduce environmental impact.

Alternative Synthetic Routes (Indirect Methods)

Though less common for this specific compound, related pyrazole derivatives have been synthesized via multi-step routes involving:

- Halogenation of pyrazole derivatives

- Formation of diazonium salts followed by coupling reactions

- Grignard reagent-mediated carboxylation followed by functional group transformations

These methods are more complex and typically used for substituted pyrazoles with additional functional groups rather than direct chloromethylation.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 1-methyl-1H-pyrazole | Commercially available or synthesized |

| Chloromethylating agent | Formaldehyde + HCl | Generates chloromethyl cation in situ |

| Catalyst | Zinc chloride (ZnCl₂) | Lewis acid catalyst to facilitate reaction |

| Solvent | Aqueous or mixed solvent system | Ensures solubility and reaction control |

| Temperature | 0–50 °C | Controlled to avoid side reactions |

| Reaction time | Several hours (varies by scale and conditions) | Monitored by TLC or HPLC |

| Work-up | Isolation of hydrochloride salt by crystallization | Purification by recrystallization |

| Yield | Moderate to high (dependent on conditions) | Typically optimized in industrial setups |

Research Findings and Analytical Data

- The chloromethylation reaction proceeds efficiently under acidic conditions with ZnCl₂ catalyst.

- The hydrochloride salt form enhances stability and ease of isolation.

- Continuous flow reactors improve reproducibility and scalability, reducing reaction times and waste.

- Analytical characterization includes NMR, melting point, and purity assays confirming the structure and quality of the product.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct chloromethylation | 1-methyl-1H-pyrazole, formaldehyde, HCl | ZnCl₂, controlled temperature | Simple, direct, scalable | Requires careful control of reaction conditions |

| Multi-step halogenation route | Halogenated pyrazole derivatives | Diazonium salt formation, Grignard reagents | Useful for complex derivatives | More steps, lower overall yield |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chloroacetyl chloride may react with pyrazole derivatives under basic conditions (e.g., triethylamine) to introduce the chloromethyl group . Purity validation employs HPLC for quantitative analysis, FTIR for functional group verification, and -NMR (e.g., δ 3.84 ppm for methyl groups) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in academic laboratories?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile reactions, PPE (gloves, lab coats), and spill management protocols. Advanced labs require 100% compliance on safety exams, with emphasis on neutralizing hydrochloric acid byproducts .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2 factorial design evaluates key parameters (temperature, catalyst concentration, reaction time). For instance, a study might test:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 1.0 | 2.0 |

| Statistical analysis (ANOVA) identifies significant factors, reducing trial iterations while maximizing yield . |

Q. What computational strategies predict byproduct formation during synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify intermediates. ICReDD’s workflow integrates reaction path searches with experimental validation, flagging unstable intermediates (e.g., carbocation rearrangements) . Software like COMSOL Multiphysics simulates reaction dynamics, enabling preemptive optimization .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected -NMR peaks)?

- Methodological Answer : Cross-validate with 2D-NMR (COSY, HSQC) to distinguish diastereomers or tautomers. For example, a peak at δ 5.17 ppm might indicate a chiral center; coupling constants (-values) clarify spatial arrangements. Discrepancies due to solvent effects (DMSO vs. CDCl) require re-evaluation under standardized conditions .

Q. What reactor design considerations improve scalability for gram-scale synthesis?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic chloromethylation. Key parameters include residence time distribution (RTD) and membrane compatibility (e.g., avoiding chloride corrosion). Pilot studies using microreactors (≤100 mL volume) reduce side reactions (e.g., over-alkylation) .

Q. How do kinetic studies elucidate reaction mechanisms involving this compound?

- Methodological Answer : Pseudo-first-order kinetics track the disappearance of starting materials (e.g., via UV-Vis at λ = 254 nm). Arrhenius plots (ln k vs. 1/T) determine activation energy (), distinguishing concerted (lower ) vs. stepwise mechanisms. Isotopic labeling (e.g., ) traces intermediates in multi-step pathways .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.